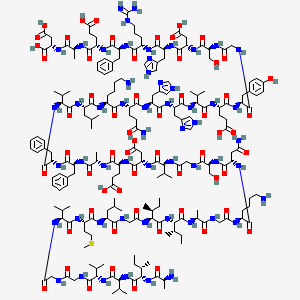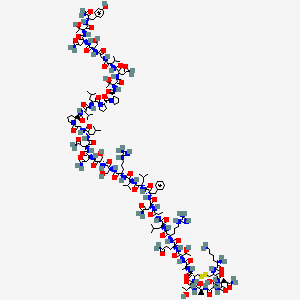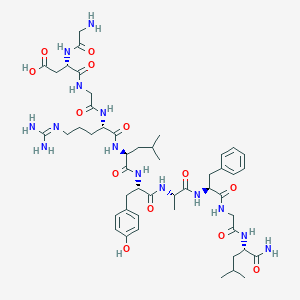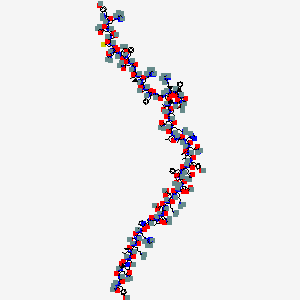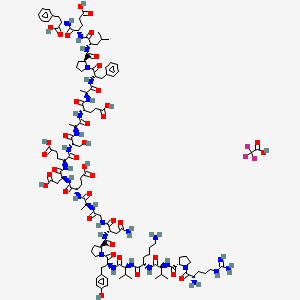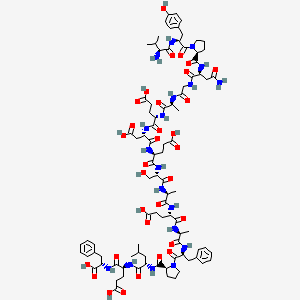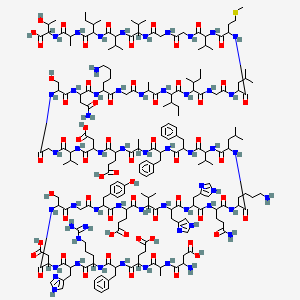
H-DL-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-D-Glu-D-Asp-D-Val-Gly-D-Ser-D-Asn-D-Lys-Gly-D-Ala-D-xiIle-D-xiIle-Gly-D-Leu-D-Met-D-Val-Gly-Gly-D-Val-D-Val-D-xiIle-D-Ala-D-xiThr-OH
Descripción general
Descripción
H-DL-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-D-Glu-D-Asp-D-Val-Gly-D-Ser-D-Asn-D-Lys-Gly-D-Ala-D-xiIle-D-xiIle-Gly-D-Leu-D-Met-D-Val-Gly-Gly-D-Val-D-Val-D-xiIle-D-Ala-D-xiThr-OH is a useful research compound. Molecular weight is 4615.21. The purity is usually 95%.
BenchChem offers high-quality H-DL-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-D-Glu-D-Asp-D-Val-Gly-D-Ser-D-Asn-D-Lys-Gly-D-Ala-D-xiIle-D-xiIle-Gly-D-Leu-D-Met-D-Val-Gly-Gly-D-Val-D-Val-D-xiIle-D-Ala-D-xiThr-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-DL-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-D-Glu-D-Asp-D-Val-Gly-D-Ser-D-Asn-D-Lys-Gly-D-Ala-D-xiIle-D-xiIle-Gly-D-Leu-D-Met-D-Val-Gly-Gly-D-Val-D-Val-D-xiIle-D-Ala-D-xiThr-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Sequences and Structural Studies
Structural Variability in Beta-Lipotropins:
- Beta-lipotropin from the ostrich pituitary has been studied, revealing a sequence of 79 amino acids with considerable variability in the NH2-terminal, beta-melanotropin, and beta-endorphin portions of the molecule (Naudé et al., 2009).
Structure of Proliferating Cell Nuclear Antigen (PCNA):
- The structure of PCNA from Leishmania donovani has been determined, showing a complex arrangement of amino acid sequences, which may influence its interaction with DNA and other proteins. This suggests that specific sequences and structural configurations can significantly affect molecular functionality (Yadav et al., 2017).
Conformational Studies of Glycopeptides:
- The conformational analysis of glycopeptides, like MOG derived glycopeptide, has shown enhanced affinity for specific autoantibodies in diseases such as multiple sclerosis. This highlights the therapeutic and diagnostic potential of specific peptide sequences (Carotenuto et al., 2001).
Peptides and Biological Evaluation
- Synthesis and Biological Evaluation of Peptides:
- The synthesis and evaluation of specific peptides, like mouse growth hormone-releasing factor, have been conducted to assess their biological activities. These peptides can have implications in various biological processes and medical applications (Heimer et al., 2009).
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-6-amino-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[(2-amino-3-carboxypropanoyl)amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C207H318N56O62S/c1-29-107(20)166(199(317)224-92-151(273)232-132(72-99(4)5)185(303)242-131(67-71-326-28)183(301)255-160(101(8)9)197(315)222-88-148(270)219-89-153(275)254-162(103(12)13)202(320)259-165(106(18)19)203(321)262-167(108(21)30-2)204(322)231-113(26)173(291)263-169(114(27)266)206(324)325)261-205(323)168(109(22)31-3)260-172(290)110(23)228-149(271)90-220-175(293)124(52-41-43-68-208)237-192(310)141(82-147(212)269)248-196(314)145(95-265)234-152(274)93-223-198(316)161(102(10)11)256-195(313)143(84-159(286)287)249-181(299)129(61-65-155(278)279)236-171(289)112(25)230-184(302)135(74-115-46-35-32-36-47-115)245-188(306)137(76-117-50-39-34-40-51-117)251-200(318)164(105(16)17)258-194(312)133(73-100(6)7)243-177(295)125(53-42-44-69-209)238-179(297)127(59-63-146(211)268)240-189(307)138(78-119-85-215-96-225-119)247-191(309)140(80-121-87-217-98-227-121)252-201(319)163(104(14)15)257-182(300)130(62-66-156(280)281)241-186(304)134(77-118-55-57-122(267)58-56-118)233-150(272)91-221-176(294)144(94-264)253-193(311)142(83-158(284)285)250-190(308)139(79-120-86-216-97-226-120)246-178(296)126(54-45-70-218-207(213)214)239-187(305)136(75-116-48-37-33-38-49-116)244-180(298)128(60-64-154(276)277)235-170(288)111(24)229-174(292)123(210)81-157(282)283/h32-40,46-51,55-58,85-87,96-114,123-145,160-169,264-267H,29-31,41-45,52-54,59-84,88-95,208-210H2,1-28H3,(H2,211,268)(H2,212,269)(H,215,225)(H,216,226)(H,217,227)(H,219,270)(H,220,293)(H,221,294)(H,222,315)(H,223,316)(H,224,317)(H,228,271)(H,229,292)(H,230,302)(H,231,322)(H,232,273)(H,233,272)(H,234,274)(H,235,288)(H,236,289)(H,237,310)(H,238,297)(H,239,305)(H,240,307)(H,241,304)(H,242,303)(H,243,295)(H,244,298)(H,245,306)(H,246,296)(H,247,309)(H,248,314)(H,249,299)(H,250,308)(H,251,318)(H,252,319)(H,253,311)(H,254,275)(H,255,301)(H,256,313)(H,257,300)(H,258,312)(H,259,320)(H,260,290)(H,261,323)(H,262,321)(H,263,291)(H,276,277)(H,278,279)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,324,325)(H4,213,214,218)/t107?,108?,109?,110-,111+,112+,113-,114?,123?,124-,125+,126+,127+,128+,129-,130+,131-,132-,133+,134+,135+,136+,137+,138+,139+,140+,141-,142+,143-,144+,145-,160-,161-,162-,163+,164+,165-,166-,167-,168-,169-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWMUHTZOOEROI-UIBFZGNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N[C@H](C(C)CC)C(=O)NCC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCSC)C(=O)N[C@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)CC)C(=O)N[C@H](C)C(=O)N[C@H](C(C)O)C(=O)O)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C207H318N56O62S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856174 | |
| Record name | PUBCHEM_71581491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4615 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134500-80-4 | |
| Record name | PUBCHEM_71581491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





